Product packaging for Alexa Fluor 405(Cat. No.:)

Alexa Fluor 405

Cat. No.: B1265176
M. Wt: 1028.3 g/mol
InChI Key: JLDSMZIBHYTPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 405 is a fluorescent dye of absorption wavelength 401 nm and emission wavelength 421 nm derived from tris(triethylammonium)-8-hydroxypyrene-1,3,6-trisulfonate. It has a role as a fluorochrome. It contains a triethylammonium ion and an this compound(3-). It derives from a hydride of a pyrene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H69N5O15S3 B1265176 Alexa Fluor 405

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C46H69N5O15S3

Molecular Weight

1028.3 g/mol

IUPAC Name

8-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]-2-oxoethoxy]pyrene-1,3,6-trisulfonate;triethylazanium

InChI

InChI=1S/C28H24N2O15S3.3C6H15N/c31-23-5-6-24(32)30(23)45-28(34)14-7-9-29(10-8-14)25(33)13-44-19-11-20(46(35,36)37)16-3-4-18-22(48(41,42)43)12-21(47(38,39)40)17-2-1-15(19)26(16)27(17)18;3*1-4-7(5-2)6-3/h1-4,11-12,14H,5-10,13H2,(H,35,36,37)(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3

InChI Key

JLDSMZIBHYTPPR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CN(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)COC3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Spectral Properties

  • Excitation Maximum : 401 nm
  • Emission Maximum : 421 nm
  • Solubility : Water-soluble and pH-insensitive from pH 4 to pH 10

These properties enable Alexa Fluor 405 to be effectively used in various imaging techniques, particularly those involving the 405 nm violet laser.

Key Applications

  • Fluorescence Microscopy
    • Immunofluorescence : this compound is extensively used to label antibodies for visualizing specific proteins in fixed cells or tissues. For example, it has been employed to visualize β-III tubulin in HeLa cells, demonstrating its effectiveness in cellular imaging .
    • Super-resolution Microscopy : The dye's brightness and stability make it ideal for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy), allowing researchers to visualize cellular structures at nanometer resolution .
  • Flow Cytometry
    • This compound is commonly utilized in flow cytometry for analyzing cell populations. Its spectral properties allow for effective multicolor experiments when combined with other fluorescent dyes .
  • In Vivo Imaging
    • The dye has been used in animal models to study cellular processes in real-time, such as neuronal tracing and monitoring protein interactions within living organisms .
  • Protein Labeling
    • The NHS ester form of this compound is popular for conjugating the dye to proteins or antibodies, facilitating stable labeling for various assays including ELISA and Western blotting .

Case Study 1: Neuropeptide Release Regulation

A study investigated the role of Rabphilin-3A in regulating neuropeptide release through its interaction with SNAP25. The researchers utilized this compound to visualize the protein interactions within neuronal cells, providing insights into synaptic transmission mechanisms .

Case Study 2: Pathogen Localization in Plants

In a study on phytoplasma infections in tomato plants, researchers employed this compound conjugated antibodies to localize pathogens within plant tissues. This application highlighted the dye's utility in plant pathology for understanding host-pathogen interactions .

Comparative Data Table

Application TypeDescriptionExample Usage
ImmunofluorescenceVisualizing proteins in fixed cellsβ-III tubulin labeling in HeLa cells
Flow CytometryAnalyzing cell populationsMulticolor analysis with other fluorophores
In Vivo ImagingReal-time monitoring of cellular processesNeuronal tracing studies
Protein LabelingConjugation to antibodies/proteinsStable labeling for ELISA and Western blotting

Preparation Methods

Spectral Stability Across pH Ranges

Unlike traditional fluorophores like fluorescein, this compound maintains consistent fluorescence intensity across pH 4–10, a critical advantage for live-cell imaging and intracellular applications. This stability arises from its sulfonate groups, which reduce quenching effects caused by protein-dye interactions.

Comparative Performance in Multicolor Assays

In flow cytometry, this compound exhibits minimal spillover into the Pacific Blue (450/50 nm) and FITC (530/30 nm) channels, enabling its use in high-parameter panels. For super-resolution microscopy, its activation properties in STORM (stochastic optical reconstruction microscopy) allow precise localization of targets below the diffraction limit.

Table 1: Spectral Properties of this compound vs. Common Blue Fluorophores

Parameter This compound Pacific Blue AMCA-X
λex (nm) 401 410 347
λem (nm) 421 455 442
Extinction Coefficient 35,000 30,000 19,000
pH Stability Range 4–10 6–8 5–9

NHS Ester Conjugation to Proteins and Antibodies

The N-hydroxysuccinimidyl (NHS) ester derivative of this compound is the most widely used reagent for labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides.

Reaction Mechanism and Stoichiometry

NHS esters react with lysine residues or N-terminal amines under mildly alkaline conditions (pH 8.5 ± 0.5), forming stable amide bonds. The optimal molar ratio for antibody labeling is 6–8 dye molecules per IgG, balancing fluorescence intensity with minimal protein aggregation.

Protocol 1: Standard Conjugation of this compound NHS Ester to IgG

  • Buffer Preparation : Dialyze the antibody into 1X PBS (pH 7.4) to remove amine-containing stabilizers like Tris or glycine.
  • Dye Stock Solution : Dissolve this compound NHS ester in anhydrous DMSO to 10 mM, avoiding freeze-thaw cycles.
  • Labeling Reaction :
    • Mix antibody (2–10 mg/mL in PBS) with dye solution at a 10:1 molar ratio (dye:protein).
    • Rotate at room temperature for 1 hour protected from light.
  • Purification : Remove unreacted dye using size-exclusion chromatography (Sephadex G-25) or centrifugal filters (30 kDa MWCO).

Degree of Substitution (DOS) Optimization

DOS directly impacts conjugate performance. Overlabeling (>10 dyes/IgG) causes self-quenching, while underlabeling (<2 dyes/IgG) yields insufficient signal. DOS is calculated using:
$$
\text{DOS} = \frac{A{401} \times \varepsilon{280}(\text{protein})}{A{280} - (A{401} \times \text{CF}{280})} \times \frac{\text{MW}{\text{protein}}}{\varepsilon{401}}
$$
where $$ \varepsilon
{401} = 35,000 \, \text{cm}^{-1}\text{M}^{-1} $$ and $$ \text{CF}_{280} $$ is the correction factor for dye absorbance at 280 nm.

Oligonucleotide Labeling via Amine Modification

This compound is incorporated into oligonucleotides for FISH (fluorescence in situ hybridization) and live-cell RNA tracking, requiring specialized conjugation protocols.

Synthesis of Amine-Modified Oligonucleotides

A primary amine is introduced during solid-phase synthesis using C6-amino modifiers at the 5' end, 3' end, or internal positions. Post-synthesis, the oligonucleotide is purified by reverse-phase HPLC to remove truncated sequences.

NHS Ester Coupling to Oligonucleotides

  • Reaction Conditions :
    • Dissolve amine-modified oligonucleotide (100 µM) in 0.1 M sodium bicarbonate (pH 8.5).
    • Add this compound NHS ester (10 mM in DMSO) at a 20:1 molar excess.
    • Incubate at 37°C for 4 hours.
  • Purification :
    • Remove excess dye using dual HPLC (reverse-phase followed by ion-exchange).
    • Confirm labeling efficiency via MALDI-TOF mass spectrometry.

Table 2: Performance Metrics for this compound-Labeled Oligonucleotides

Parameter Value
Labeling Efficiency 85–95%
Post-Labeling Purity >98% (HPLC)
Thermal Stability (ΔTm) +1.5°C vs. unmodified oligo

Streptavidin-Biotin Amplification Systems

For low-abundance targets, this compound is coupled to streptavidin or biotinylated antibodies to enable signal amplification.

Streptavidin Conjugation

  • Direct Labeling :
    • React this compound NHS ester with streptavidin (4 binding sites) at a 12:1 molar ratio to saturate all lysines.
    • Use centrifugal filtration (100 kDa MWCO) to retain conjugates.
  • Biotinylated Secondary Detection :
    • Incubate biotinylated primary antibody with target.
    • Add this compound-streptavidin at 5 µg/mL for 30 minutes.

Signal Amplification in Immunohistochemistry

In formalin-fixed paraffin-embedded (FFPE) tissues, anti–this compound antibodies conjugated to horseradish peroxidase (HRP) enable tyramide-based signal amplification, increasing sensitivity 10–100 fold.

Quality Control and Functional Validation

Spectrophotometric Analysis

  • Measure $$ A{280} $$ and $$ A{401} $$ to calculate DOS and protein concentration.
  • Ensure $$ A{280}/A{401} $$ ratio matches theoretical values for the conjugate.

Functional Testing

  • Flow Cytometry : Label CD4+ T cells with this compound-anti-CD4 (1:250 dilution) and compare median fluorescence intensity (MFI) to unlabeled controls.
  • STORM Microscopy : Image tubulin in fixed cells using this compound-goat anti-mouse IgG (1:500) with 405 nm activation and 647 nm excitation.

Troubleshooting Common Preparation Issues

Low Labeling Efficiency

  • Cause : Presence of sodium azide or amine-containing buffers.
  • Solution : Dialyze antibodies against PBS using 7 kDa MWCO membranes.

Conjugate Aggregation

  • Cause : Overlabeling or improper storage.
  • Solution : Reduce dye:protein ratio to 5:1 and add 0.1% BSA as a stabilizer.

High Background in Imaging

  • Cause : Incomplete removal of free dye.
  • Solution : Extend Sephadex G-25 column elution volume to 5× bed volume.

Q & A

Q. What are the spectral characteristics of Alexa Fluor 405, and how do I optimize filter selection for imaging?

this compound exhibits an excitation maximum at 402–405 nm and emission at 421–465 nm depending on the conjugate (e.g., phalloidin vs. antibodies) . For optimal signal-to-noise ratio, use a dedicated 405 nm filter set instead of DAPI filters, which have mismatched excitation/emission profiles (DAPI Ex: 359 nm, Em: 461 nm vs. This compound Ex: 402 nm, Em: 421 nm) . Confirm filter compatibility using spectral overlap tables provided by microscope manufacturers.

Q. How do I prepare this compound-conjugated phalloidin for F-actin staining in fixed cells?

  • Stock solution : Reconstitute lyophilized this compound-phalloidin in DMSO to create a 1,000× stock (e.g., 1 µL in 1 mL PBS with 1% BSA) .
  • Fixation : Use 3–4% formaldehyde for 10–15 minutes, followed by PBS washes.
  • Permeabilization : Optional 0.1% Triton X-100 treatment for 5–10 minutes to enhance dye penetration .
  • Staining : Apply 1× working solution for 30–60 minutes at room temperature, protected from light .

Q. What are the recommended storage conditions for this compound-conjugated antibodies?

Store lyophilized or liquid conjugates at –20°C , protected from light and moisture. Avoid repeated freeze-thaw cycles. For reconstituted antibodies, aliquot into single-use volumes and add stabilizing agents (e.g., 0.1% BSA) to prevent aggregation .

Advanced Research Questions

Q. How do I resolve spectral cross-talk when multiplexing this compound with other fluorophores?

  • Emission separation : Ensure at least 40 nm spacing between emission peaks of adjacent dyes (e.g., pair this compound with Alexa Fluor 488 or 555) .
  • Sequential imaging : Acquire channels separately to minimize bleed-through.
  • Validation : Use single-stained controls to quantify cross-talk and adjust compensation settings in flow cytometry or microscopy .

Q. How can I validate the specificity of this compound-conjugated antibodies in immunofluorescence?

  • Knockout controls : Use siRNA or CRISPR-edited cell lines lacking the target antigen.
  • Isotype controls : Compare staining with non-targeting this compound-conjugated isotype antibodies .
  • Blocking peptides : Pre-incubate antibodies with excess antigen to confirm signal reduction .

Q. What experimental conditions affect this compound-phalloidin binding to F-actin in fixed tissues?

  • Fixation time : Prolonged formaldehyde fixation (>30 minutes) may reduce epitope accessibility.
  • Permeabilization : Triton X-100 (0.1–0.5%) enhances staining in dense cytoskeletal networks .
  • Temperature : Staining at 4°C reduces non-specific binding in lipid-rich membranes .

Q. How does this compound compare to iFluor 405 in photostability and conjugation efficiency?

  • Photostability : this compound has a longer fluorescence lifetime (~1.6 ns) compared to iFluor 405, reducing photobleaching in time-lapse imaging .
  • Conjugation chemistry : this compound uses NHS ester chemistry for amine coupling, while iFluor 405 hydrazide targets carbonyl groups (e.g., glycoproteins) . Validate dye performance in pilot experiments using standardized protocols.

Q. How do I optimize this compound for flow cytometry in metabolic studies?

  • Laser compatibility : Use a 405 nm violet laser and collect emission with a 450/50 nm bandpass filter.
  • Autofluorescence mitigation : Pre-treat cells with metabolic inhibitors (e.g., rotenone) to reduce background in channels overlapping with NAD(P)H signals .

Methodological Best Practices

Q. What steps ensure reproducible quantification of this compound-phalloidin staining in fluorescence microscopy?

  • Standardize exposure times : Use fixed camera settings across experiments.
  • Normalize signals : Co-stain with a reference dye (e.g., DAPI) and calculate fluorescence intensity ratios .
  • Avoid saturation : Use histogram analysis to ensure pixel intensities remain within the dynamic range.

Q. How do I troubleshoot uneven this compound staining in 3D cell cultures?

  • Penetration enhancers : Increase Triton X-100 concentration to 0.5% or extend permeabilization time.
  • Slice thickness : Limit tissue sections to <50 µm for uniform dye penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Alexa Fluor 405
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.